molecular formula C28H38O3 B1199258 Nandrolone cyclotate CAS No. 22263-51-0

Nandrolone cyclotate

Cat. No.: B1199258
CAS No.: 22263-51-0
M. Wt: 422.6 g/mol
InChI Key: REACBNMPQDINOF-YBBIQVIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nandrolone cyclotate, also known as nandrolone ciclotate or 19-nortestosterone 17β-ciclotate, is a synthetic anabolic–androgenic steroid (AAS) of the nandrolone group. It is an androgen ester, specifically the C17β ciclotate ester of nandrolone. This compound was never marketed but has been studied for its potent and prolonged activity as an AAS when administered by intramuscular injection .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nandrolone cyclotate is synthesized by esterifying nandrolone with 4-methylbicyclo[2.2.2]oct-2-ene-1-carboxylate. The reaction typically involves the use of an acid catalyst and an organic solvent to facilitate the esterification process. The reaction conditions must be carefully controlled to ensure the formation of the desired ester without significant side reactions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale esterification processes using similar reaction conditions as in laboratory synthesis. The process would include steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Nandrolone cyclotate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

    Chemistry: Used as a model compound to study esterification and steroid chemistry.

    Biology: Investigated for its effects on cellular metabolism and protein synthesis.

    Medicine: Explored for its anabolic properties and potential therapeutic uses in conditions like muscle wasting and osteoporosis.

Mechanism of Action

Nandrolone cyclotate exerts its effects by binding to androgen receptors in target tissues. This binding induces a conformational change in the receptor, allowing it to enter the nucleus and bind to specific DNA sequences known as hormone response elements (HREs). This interaction regulates the transcription of genes involved in protein synthesis and muscle growth. Additionally, this compound may influence other signaling pathways, such as the ERK, Akt, and MAPK pathways .

Comparison with Similar Compounds

Similar Compounds

  • Nandrolone decanoate
  • Nandrolone phenylpropionate
  • Nandrolone cypionate
  • Nandrolone laurate
  • Nandrolone sulfate
  • Nandrolone undecanoate

Uniqueness

Nandrolone cyclotate is unique due to its specific ester group, which provides a prolonged duration of action compared to other nandrolone esters. This makes it particularly effective for sustained anabolic effects when administered via intramuscular injection .

Properties

CAS No.

22263-51-0

Molecular Formula

C28H38O3

Molecular Weight

422.6 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 4-methylbicyclo[2.2.2]oct-2-ene-1-carboxylate

InChI

InChI=1S/C28H38O3/c1-26-11-14-28(15-12-26,16-13-26)25(30)31-24-8-7-23-22-5-3-18-17-19(29)4-6-20(18)21(22)9-10-27(23,24)2/h11,14,17,20-24H,3-10,12-13,15-16H2,1-2H3/t20-,21+,22+,23-,24-,26?,27-,28?/m0/s1

InChI Key

REACBNMPQDINOF-YBBIQVIJSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C45CCC(CC4)(C=C5)C)CCC6=CC(=O)CC[C@H]36

SMILES

CC12CCC(CC1)(C=C2)C(=O)OC3CCC4C3(CCC5C4CCC6=CC(=O)CCC56)C

Canonical SMILES

CC12CCC(CC1)(C=C2)C(=O)OC3CCC4C3(CCC5C4CCC6=CC(=O)CCC56)C

22263-51-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nandrolone cyclotate
Reactant of Route 2
Nandrolone cyclotate
Reactant of Route 3
Nandrolone cyclotate
Reactant of Route 4
Nandrolone cyclotate
Reactant of Route 5
Nandrolone cyclotate
Reactant of Route 6
Nandrolone cyclotate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.